molecular formula C13H14O6 B14737237 (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid CAS No. 5507-27-7

(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid

Cat. No.: B14737237
CAS No.: 5507-27-7
M. Wt: 266.25 g/mol
InChI Key: DHXGJHKEDPHPAR-WEVVVXLNSA-N
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Description

(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid is an organic compound characterized by the presence of a butanedioic acid backbone with a 3,4-dimethoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid typically involves the condensation of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, amines, alcohols.

Scientific Research Applications

(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(3,4-dimethoxyphenyl)methylidene]propanoic acid
  • (2E)-2-[(3,4-dimethoxyphenyl)methylidene]pentanedioic acid

Uniqueness

(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a butanedioic acid backbone with a 3,4-dimethoxyphenyl group sets it apart from other similar compounds, making it a valuable subject of study in various research fields.

Properties

CAS No.

5507-27-7

Molecular Formula

C13H14O6

Molecular Weight

266.25 g/mol

IUPAC Name

(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid

InChI

InChI=1S/C13H14O6/c1-18-10-4-3-8(6-11(10)19-2)5-9(13(16)17)7-12(14)15/h3-6H,7H2,1-2H3,(H,14,15)(H,16,17)/b9-5+

InChI Key

DHXGJHKEDPHPAR-WEVVVXLNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\CC(=O)O)/C(=O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C(CC(=O)O)C(=O)O)OC

Origin of Product

United States

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